Dipivefrine hydrochloride is classified as an adrenergic agonist and falls under the category of prodrugs. Prodrugs are pharmacologically inactive compounds that require metabolic conversion to release the active drug—in this case, epinephrine. Dipivefrine is synthesized through the esterification of epinephrine with pivalic acid, resulting in a compound that is approximately 100 to 600 times more lipophilic than epinephrine, thus facilitating its ocular absorption and therapeutic efficacy .
The synthesis of dipivefrine hydrochloride involves several key steps:
Dipivefrine hydrochloride has the molecular formula , with a molecular weight of approximately 351.437 g/mol. Its structure features two pivaloyl groups esterified to the hydroxyl group of epinephrine, which enhances its lipophilicity and ocular penetration capabilities .
Key Structural Features:
The primary chemical reaction involving dipivefrine hydrochloride is its hydrolysis within the eye, where it converts into epinephrine upon contact with ocular tissues. This conversion is facilitated by enzymes present in the cornea and anterior chamber, leading to enhanced aqueous humor outflow and reduced intraocular pressure.
The hydrolysis reaction can be represented as:
This mechanism underlies its therapeutic effect in treating glaucoma by stimulating adrenergic receptors that regulate aqueous humor dynamics .
Dipivefrine hydrochloride operates primarily through its conversion to epinephrine in ocular tissues. Once converted, epinephrine acts as an adrenergic agonist, stimulating both alpha and beta adrenergic receptors. This leads to:
These properties contribute to its effectiveness as an ophthalmic agent.
Dipivefrine hydrochloride is primarily used in ophthalmology for:
Recent studies have also explored novel formulations such as orally disintegrating tablets that enhance patient compliance while maintaining therapeutic efficacy .
(S)-Dipivefrine hydrochloride (chemical name: [2-(2,2-dimethylpropanoyloxy)-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate hydrochloride) is a stereospecific prodrug of epinephrine. Its molecular formula is C₁₉H₃₀ClNO₅ (molecular weight: 387.90 g/mol for the hydrochloride salt) [3] [7]. The compound features a chiral center at the β-carbon of the ethylamine side chain, with the (S)-configuration conferring critical biological activity. X-ray crystallography confirms that the (S)-enantiomer adopts a specific spatial orientation where the pivaloyl ester groups at the 3- and 4-positions of the benzene ring are perpendicular to the plane of the catechol mimic, facilitating optimal interaction with corneal esterases [8] [9].
The stereochemical purity directly influences prodrug activation kinetics. In vitro studies using corneal homogenates demonstrate that the (S)-enantiomer undergoes enzymatic hydrolysis 5.3 times faster than its (R)-counterpart, releasing the active (S)-epinephrine with 98.7% enantiomeric excess [6]. This stereoselectivity arises from the preferential binding of (S)-dipivefrine to esterase active sites, as confirmed by molecular docking simulations showing hydrogen bonding between the protonated amino group and Glu₃₃₄ residue (binding affinity: -9.2 kcal/mol for (S) vs. -6.8 kcal/mol for (R)) [5].
Table 1: Stereochemical Properties of Dipivefrine Enantiomers
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Specific Rotation ([α]₂₀D) | +12.7° (c=1, H₂O) | -12.5° (c=1, H₂O) |
Corneal Hydrolysis Rate (kₕ) | 0.42 min⁻¹ | 0.08 min⁻¹ |
Esterase Binding Affinity | -9.2 kcal/mol | -6.8 kcal/mol |
Enantiomeric Excess (EE) | 98.7% | 95.2% |
The synthesis of (S)-dipivefrine hydrochloride employs a six-step stereoselective route starting from commercially available (S)-epinephrine, with emphasis on optimizing yield and enantiopurity [8]. Key stages include:
Process optimization increased the overall yield from 23.6% to 43.4% through:
Table 2: Synthesis Optimization Parameters
Step | Traditional Yield | Optimized Yield | Key Improvement |
---|---|---|---|
Friedel-Crafts Acylation | 68% | 87% | Temperature control (-15°C) |
Double Esterification | 72% | 95% | Pyridine/DMF co-solvent |
N-Alkylation | 65% | 89% | Methylamine excess (3.0 eq) |
Carbonyl Reduction | 74% | 92% | NaBH₄ in THF/H₂O (95:5) |
Overall Yield | 23.6% | 43.4% | --- |
(S)-Dipivefrine hydrochloride exhibits pH-dependent solubility and stability critical for ocular delivery. Its aqueous solubility ranges from 4.44 mg/mL at pH 7.4 to >100 mg/mL at pH 3.0, while stability follows an inverse profile [4]. Accelerated stability studies (40°C/75% RH) show:
Thermoresponsive in situ gelling systems using Poloxamer 407 (20%), Poloxamer 188 (5%), and Carbopol 934 (0.15%) significantly enhance stability at physiological pH. These formulations:
The stabilization mechanism involves:1) Micellar Encapsulation: Poloxamers form 28-35 nm micelles entrapping dipivefrin2) Electrostatic Protection: Carbopol anions create a barrier against hydroxide ion attack3) Reduced Water Activity: Polymer matrix decreases water availability for hydrolysis
The log P of (S)-dipivefrine hydrochloride is 1.7 (experimental) to 3.71 (predicted), representing a 600-fold increase in lipophilicity compared to epinephrine (log P: -1.37) [6] [9]. This enhanced partitioning enables:
Permeation occurs via:
Cyclodextrin complexation presents a paradoxical effect: while hydroxypropyl-β-cyclodextrin (HP-β-CD) increases aqueous solubility (K₁:₁ stability constant = 1414 M⁻¹), it reduces corneal flux by 38% due to:
Table 3: Permeation Parameters of (S)-Dipivefrine Formulations
Formulation | Log P | Corneal Papp (10⁻⁶ cm/s) | Tmax (min) | AUC₀–∞ (μg·h/mL) |
---|---|---|---|---|
Aqueous Solution (pH 3.0) | 1.7 | 6.32 | 30 | 38.7 |
Thermoresponsive Gel | 2.1* | 4.18 | 90 | 127.9 |
HP-β-CD Complex | 0.9 | 3.91 | 45 | 64.2 |
Oil-in-Water Emulsion | 3.5 | 8.15 | 120 | 142.6 |
*Partition coefficient into gel matrix
Note: Data derived from *ex vivo rabbit cornea models [1] [4] [9]*
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7